HOX11 protein

DNA-binding specificity homeodomain electrophoretic mobility shift assay

The HOX11 protein (TLX1, T-cell leukemia homeobox 1; CAS 143275-75-6) is a 330-amino-acid, 34 kDa homeodomain-containing transcription factor belonging to the NK-linked (NKL) subclass of orphan homeobox genes. Unlike classical clustered Hox proteins, HOX11 is located outside the four mammalian Hox clusters and is characterized by an N-terminal glycine/proline-rich region, a C-terminal glutamine-rich domain, and a centrally located homeodomain that substitutes a threonine for the conserved cytosine at position 47.

Molecular Formula C11H7N3O
Molecular Weight 0
CAS No. 143275-75-6
Cat. No. B1178923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOX11 protein
CAS143275-75-6
Molecular FormulaC11H7N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOX11 Protein (CAS 143275-75-6): A Non-Clustered Homeodomain Transcription Factor for Leukemia and Developmental Biology Research


The HOX11 protein (TLX1, T-cell leukemia homeobox 1; CAS 143275-75-6) is a 330-amino-acid, 34 kDa homeodomain-containing transcription factor belonging to the NK-linked (NKL) subclass of orphan homeobox genes [1]. Unlike classical clustered Hox proteins, HOX11 is located outside the four mammalian Hox clusters and is characterized by an N-terminal glycine/proline-rich region, a C-terminal glutamine-rich domain, and a centrally located homeodomain that substitutes a threonine for the conserved cytosine at position 47 [2]. The protein is essential for spleen organogenesis during embryogenesis and acts as an oncogene when aberrantly expressed in T-cell acute lymphoblastic leukemia (T-ALL), where it functions predominantly as a transcriptional repressor [3].

Why Generic Substitution of HOX11 Protein Fails: Structural Determinants of Transcriptional Output


Recombinant HOX11 protein is not interchangeable with other homeodomain proteins or even truncated HOX11 fragments for functional assays. The protein's transcriptional activity depends on three distinct effector domains—the N-terminal glycine/proline-rich region, the homeodomain, and the C-terminal glutamine-rich region—that act cooperatively; deletion of any one module reduces transactivation capacity by up to 10-fold [1]. Moreover, HOX11 exhibits a unique partner-dependent shift in DNA-binding specificity: as a monomer, it recognizes the GGCGGTAAGTGG consensus, but upon heterodimerization with PBX2, it redirects to a distinct TGATTGAT site, a property not shared by the closely related HOXA9 protein in identical assays [2]. These intrinsic biochemical features make generic substitution with other homeodomain-class proteins or partial constructs inappropriate for experiments requiring quantitative transcriptional readouts or cofactor-dependent DNA-binding studies.

HOX11 Protein (CAS 143275-75-6): Quantitative Evidence for Product-Specific Differentiation


DNA-Binding Specificity: HOX11 Recognizes a Unique TAAGTG Core Motif Distinct from Classical Hox TAAT/TAAT Core Preferences

HOX11 protein selects a unique optimal binding sequence, GGCGGTAAGTGG, containing a core TAAGTG motif, as determined by random oligonucleotide selection and confirmed by competitive band-shift assays [1]. This specificity diverges from the classical Antennapedia-class homeodomain preference for TAAT/TAAT core sequences observed in proteins such as HOXA9 and HOXD13. In direct competition experiments, a 25-fold molar excess of unlabeled optimal HOX11-binding oligonucleotide abolished binding, whereas a 100-fold excess of a non-specific competitor failed to compete, confirming sequence-specific interaction [1]. This defined specificity enables rational design of EMSA probes and reporter constructs.

DNA-binding specificity homeodomain electrophoretic mobility shift assay

Transcriptional Activation Potency: Full-Length HOX11 Delivers Up to 10-Fold Higher Transactivation than N-Terminal Deletion Mutants

In a quantitative mammalian one-hybrid reporter assay in NIH 3T3 cells, full-length HOX11 activated transcription of the endogenous Hdg-1 target gene at maximal levels [1]. Deletion of the N-terminal 50 amino acids (HOX11∆N50) resulted in an approximately 4-fold reduction in Hdg-1 induction, and deletion of the conserved Hep motif within this region (HOX11∆Hep) caused a 10-fold reduction in reporter gene activation [1]. A GAL4-HOX11 fusion protein containing only the N-terminal 50 amino acids retained partial transactivation capacity, confirming this region as a modular activation domain [1].

transcriptional activation reporter assay NIH 3T3

Recombinant Protein Yield and Stability: Low-Temperature Purification of GST-HOX11 Achieves 2 mg/L Yield with Enhanced Stability Over Prior Reports

Purification of full-length human HOX11 expressed in E. coli as a soluble GST fusion protein yielded 2 mg of recombinant protein per liter of bacterial culture following a single glutathione-Sepharose affinity purification step [1]. This represents a significant advance over earlier reports that described full-length HOX11 as problematic and unstable when expressed in bacteria. Critically, purification at low temperature (4°C) markedly enhanced the stability of the recombinant GST-HOX11 fusion protein compared to purification at room temperature [1]. The purified protein was judged near-homogeneous by SDS-PAGE and was recognized by anti-HOX11 antibodies; biological activity was confirmed by specific binding to DNA containing HOX11 consensus recognition sites, whereas the GST-HOX11∆H3 mutant (lacking the DNA-recognition helix) failed to bind the same DNA probe [1].

recombinant protein purification protein stability GST fusion

Cofactor-Dependent DNA-Binding Specificity Shift: HOX11-PBX2 Heterodimers Redirect Binding to a Non-Consensus TGATTGAT Site Not Recognized by HOX11 Monomers or HOXA9-Meis1 Complexes

In electrophoretic mobility shift assays using recombinant proteins, HOX11 monomers bound specifically to the GGCGGTAAGTGG consensus sequence [1]. However, when HOX11 was incubated with PBX2, the heterodimer exhibited a redirected DNA-binding specificity to a distinct TGATTGAT site that was not bound by HOX11 monomers alone [1]. Importantly, Meis1, a known cofactor for HOXA9, failed to interact with HOX11 at the previously characterized Meis1/HOXA9 binding site, establishing a critical biochemical distinction between HOX11 and HOXA9 in cofactor utilization [1]. This partner-dependent specificity shift has direct implications for chromatin immunoprecipitation (ChIP) target identification and transcriptional regulatory studies.

protein-protein interaction PBX2 DNA-binding cooperativity

Distinct Transcriptional Regulatory Network in T-ALL: TLX1/HOX11 Controls a Unique Gene Expression Signature with >75% Overlap Yet Specific Functional Divergence from TLX3/HOX11L2

ChIP-on-chip analysis of TLX1 direct target genes identified 5,550 promoters bound by TLX1 in ALL-SIL T-ALL cells at a significance cutoff of P < 0.0001 [1]. In parallel, TLX3 ChIP-on-chip identified 7,183 bound promoters in HPB-ALL cells (P < 0.0001). Although the target gene sets showed >75% overlap (P < 10E-16), inhibition of TLX1 expression by shRNA in ALL-SIL cells resulted in global transcriptional upregulation of TLX1 direct target genes, defining TLX1 as a transcriptional repressor in T-ALL and distinguishing it functionally from TLX3, which exhibits context-dependent activator and repressor functions [1]. This functional divergence is critical for selecting the appropriate oncogene model in T-ALL mechanistic studies.

T-ALL ChIP-on-chip gene expression profiling

Optimal Application Scenarios for HOX11 Protein (CAS 143275-75-6) in Research and Industrial Workflows


Electrophoretic Mobility Shift Assays (EMSA) Requiring Defined DNA-Binding Specificity

The validated optimal HOX11 binding sequence (GGCGGTAAGTGG) enables design of high-specificity oligonucleotide probes for EMSA experiments. Use full-length recombinant HOX11 protein, as truncation of the N-terminal 50 amino acids reduces DNA-binding-dependent transcriptional activity by up to 10-fold. Include a 25-fold molar excess of unlabeled specific competitor and a 100-fold excess of non-specific competitor as internal controls for sequence specificity [4].

Mammalian One-Hybrid and Reporter Gene Assays for Transcriptional Activation Studies

For quantitative transactivation assays in NIH 3T3 or T-ALL cell lines, employ a full-length HOX11 expression construct. The N-terminal 50-amino-acid region, containing the conserved Hep motif, is essential for maximal transcriptional output (4-fold reduction when deleted; 10-fold reduction when the Hep motif alone is removed) [4]. A GAL4 DNA-binding domain fusion with HOX11 residues 1–50 provides a minimal positive control for activation domain mapping [4].

ChIP-seq Target Gene Identification: TLX1-Specific Cofactor Requirements

Chromatin immunoprecipitation studies of HOX11 genomic targets must account for the unique PBX2 cofactor requirement. Unlike HOXA9, which partners with Meis1, HOX11 does not bind the Meis1/HOXA9 consensus site. Instead, HOX11-PBX2 heterodimers redirect binding to a non-consensus TGATTGAT sequence [4]. Validate ChIP antibodies using recombinant GST-HOX11 protein and include PBX2 co-immunoprecipitation as a quality control for HOX11 complex formation.

Recombinant HOX11 Protein Production: Yield and Stability Optimization

For laboratories producing recombinant HOX11 in-house, the benchmark yield of 2 mg/L from E. coli ER2566 cells using glutathione-Sepharose affinity chromatography, with purification performed entirely at 4°C, provides a validated reference standard [4]. Confirm biological activity of each batch by testing specific DNA binding to the HOX11 consensus sequence; the GST-HOX11∆H3 mutant (lacking the DNA-recognition helix) serves as a negative control [4].

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